L-779450

Catalog No.
S548812
CAS No.
303727-31-3
M.F
C20H14ClN3O
M. Wt
347.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-779450

CAS Number

303727-31-3

Product Name

L-779450

IUPAC Name

2-chloro-5-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

InChI

InChI=1S/C20H14ClN3O/c21-16-7-6-15(12-17(16)25)19-18(13-8-10-22-11-9-13)23-20(24-19)14-4-2-1-3-5-14/h1-12,25H,(H,23,24)

InChI Key

WXJLXRNWMLWVFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

L779450; L-779450; L 779450; L779,450; L 779,450; L-779,450.

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O

Description

The exact mass of the compound 2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol is 347.08254 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Databases

    Information on 2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol is limited to its structure, identifiers, and basic physical properties in chemical databases like PubChem [].

  • Research Links

    There is no scientific literature readily available that explicitly discusses the research applications of this specific compound.

  • Heterocyclic Chemistry

    The molecule contains several heterocyclic rings, including an imidazole and a pyridine ring. These ring structures are found in many biologically active molecules, and research in heterocyclic chemistry explores the development of new compounds with potential medicinal properties [].

  • Ligand Design

    The molecule possesses functional groups that could potentially allow it to bind to other molecules. Research in ligand design focuses on creating molecules that can interact with specific targets, such as enzymes or receptors, which could be useful in drug discovery [].

L-779450 is a selective and potent inhibitor of the Raf kinase, specifically targeting the B-Raf isoform. Its molecular formula is C20H14ClN3O, with a molecular weight of 347.8 g/mol. This compound is characterized by its ability to inhibit ATP binding, making it an effective tool in cancer research, particularly for malignancies associated with B-Raf mutations, such as melanoma. The compound is known for its high purity (>98%) and is typically available as a crystalline solid soluble in dimethylformamide at concentrations up to 30 mg/mL .

L-779450 functions primarily through competitive inhibition of the Raf kinase's ATP-binding site. The inhibition mechanism involves the formation of a stable complex between L-779450 and the kinase, preventing phosphorylation of downstream targets necessary for cell proliferation and survival. This inhibition leads to disruptions in signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cellular responses to growth factors .

L-779450 exhibits significant biological activity by inducing apoptosis in cancer cells that harbor activating mutations in B-Raf. It has been shown to suppress DNA synthesis and promote autophagy in melanoma cells, indicating its potential role in overcoming drug resistance often seen in cancer therapies . The compound has an IC50 value of approximately 10 nM, demonstrating its potency in inhibiting Raf kinase activity . Studies have also indicated that L-779450 can enhance the effects of other pro-apoptotic agents by modulating apoptotic pathways involving Bcl-2 family proteins .

The synthesis of L-779450 involves several steps typical of organic synthesis methodologies. The precise synthetic route may vary but generally includes:

  • Formation of the core structure: This involves cyclization reactions to form the pyridine and phenyl rings.
  • Chlorination: Introduction of chlorine into the aromatic ring to achieve the desired substitution pattern.
  • Final purification: Crystallization and chromatography techniques are employed to isolate and purify L-779450 from reaction by-products.

Specific synthetic procedures may be proprietary or detailed in specialized chemical literature .

L-779450 is primarily used in cancer research due to its selective inhibition of B-Raf kinase. Its applications include:

  • Investigating cancer cell signaling pathways: Researchers utilize L-779450 to dissect the roles of Raf kinases in various cancers.
  • Combination therapies: It is studied alongside other chemotherapeutic agents to evaluate synergistic effects in overcoming drug resistance.
  • Preclinical studies: The compound serves as a lead candidate for developing new therapeutic strategies against tumors with B-Raf mutations .

Interaction studies involving L-779450 have highlighted its ability to modulate various signaling pathways beyond just inhibiting Raf kinase. These studies often focus on:

  • Synergistic effects with other inhibitors: For example, combining L-779450 with MEK inhibitors has shown enhanced anti-tumor efficacy.
  • Impact on apoptotic pathways: Research indicates that L-779450 can influence the expression and activity of pro-apoptotic proteins, leading to increased apoptosis in resistant cell lines .

These interactions underscore the compound's potential as a multi-targeted therapeutic agent.

Several compounds share structural or functional similarities with L-779450. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
VemurafenibSelective B-Raf inhibitorApproved for clinical use; targets V600E mutation specifically
SorafenibMulti-target kinase inhibitorInhibits Raf kinases and others; used in renal cell carcinoma
DabrafenibSelective B-Raf inhibitorSpecifically targets V600E mutation; used in melanoma treatment

L-779450 stands out due to its selectivity and potency as an ATP-competitive inhibitor, making it a valuable research tool for understanding Raf kinase biology and developing targeted therapies against cancers driven by B-Raf mutations.

Development and Early Research

L-779450 emerged from Merck’s efforts to develop selective Raf inhibitors during the early 2000s. Initial studies focused on its ability to suppress proliferation in hematopoietic FDC-P1 cells transformed by Raf-1 or A-Raf, where it demonstrated potent inhibition of DNA synthesis and induction of apoptosis at nanomolar concentrations. Unlike MEK inhibitors, L-779450’s effects were more pronounced in Raf-dependent cells, highlighting its isoform-specific activity.

Key milestones in its discovery include:

  • 2003: Shelton et al. demonstrated its efficacy in leukemia models, showing >70-fold selectivity over Lck kinase.
  • 2008: Structural optimization led to improved CNS penetrance, as reported by Takle et al..
  • 2014: Berger et al. revealed its role in overcoming TRAIL resistance in melanoma, expanding its utility beyond single-agent studies.

Synthesis and Structural Optimization

The synthesis of L-779450 involved a multi-step process starting from 5-bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime, followed by Swern oxidation and imidazole ring formation. Modifications to the pyridinyl and chlorophenyl groups enhanced both potency and selectivity, reducing off-target effects on kinases like GSK3β.

L-779450 functions as a potent, selective adenosine triphosphate-competitive inhibitor of Raf kinases, demonstrating remarkable binding affinity with an inhibitory concentration fifty percent (IC50) of 10 nanomolar for Raf kinase overall and a dissociation constant (Kd) of 2.4 nanomolar specifically for B-Raf [1] [2] [3]. The compound exhibits its inhibitory mechanism through direct competition with adenosine triphosphate at the nucleotide-binding pocket within the kinase domain, effectively blocking the phosphorylation cascade that drives downstream mitogen-activated protein kinase/extracellular signal-regulated kinase signaling [4] [5].

The adenosine triphosphate-competitive nature of L-779450 places it within the Type I class of kinase inhibitors, which bind to the active conformation of the kinase domain and occupy the adenosine triphosphate binding site [6] [7]. This binding mode requires the compound to displace adenosine triphosphate from its natural binding pocket, establishing key interactions with conserved residues in the hinge region that normally coordinate nucleotide binding [8] [9]. The structural framework of L-779450, featuring a 2-chloro-5-[2-phenyl-5-(4-pyridinyl)-1H-imidazol-4-yl]phenol core, is optimally positioned to form hydrogen bonds and hydrophobic interactions within the adenosine triphosphate binding cleft [4] [6].

B-Raf versus C-Raf versus A-Raf Selectivity Profiles

The selectivity profile of L-779450 across Raf isoforms reveals distinct binding preferences and functional consequences that reflect the structural differences between these closely related kinases. B-Raf demonstrates the highest affinity for L-779450, with a measured Kd of 2.4 nanomolar, representing the most potent interaction among the Raf family members [2] [3] [10]. This exceptional binding affinity correlates with the unique structural features of the B-Raf kinase domain, particularly in regions surrounding the adenosine triphosphate binding pocket that facilitate optimal compound accommodation.

C-Raf (Raf-1) and A-Raf exhibit comparable sensitivity to L-779450 inhibition, both displaying IC50 values in the 10 nanomolar range [1] [7] [11]. However, the functional outcomes of L-779450 treatment differ significantly between B-Raf and the other Raf isoforms. While L-779450 effectively suppresses deoxyribonucleic acid synthesis and induces apoptosis in cells that proliferate in response to C-Raf and A-Raf activation, it demonstrates reduced efficacy in B-Raf-responsive cellular systems [1] [11] [8]. This apparent paradox, where the highest binding affinity corresponds to reduced cellular effectiveness, highlights the complex relationship between biochemical potency and biological function in kinase inhibition.

The differential cellular responses to L-779450 across Raf isoforms reflect distinct roles these kinases play in cellular signaling networks and their varying dependencies on adenosine triphosphate-competitive inhibition for functional disruption [12] [13]. C-Raf and A-Raf appear more susceptible to adenosine triphosphate-competitive inhibition in terms of downstream signaling consequences, while B-Raf-mediated pathways may possess alternative regulatory mechanisms that partially compensate for direct kinase inhibition [7] [13].

Structural Determinants of Kinase Specificity

The structural determinants underlying L-779450 kinase specificity arise from precise molecular recognition patterns within the adenosine triphosphate binding pocket and adjacent regulatory regions of the kinase domain. The selectivity of L-779450 extends beyond the Raf family, demonstrating greater than 7-fold selectivity over p38α mitogen-activated protein kinase, greater than 30-fold selectivity over glycogen synthase kinase 3β, and greater than 70-fold selectivity over lymphocyte-specific protein tyrosine kinase [2] [6] [8]. These selectivity ratios indicate that L-779450 recognizes specific structural features that distinguish Raf kinases from other serine/threonine and tyrosine kinases.

The molecular basis of this specificity likely involves complementary shape and electrostatic interactions between the L-779450 chemical scaffold and unique residue arrangements in the Raf kinase adenosine triphosphate binding pocket [14] [15]. The imidazole ring system of L-779450, substituted with phenyl and pyridinyl groups, provides a rigid framework that can establish specific contacts with conserved hinge region residues while the chlorophenol moiety extends into hydrophobic sub-pockets that vary among different kinase families [4] [6].

The positioning of the αC helix, a critical regulatory element in kinase activation, plays a crucial role in determining L-779450 binding specificity [14] [16]. Raf kinases possess distinctive αC helix conformations and dynamics that create unique binding environments compared to other kinase families. The ability of L-779450 to selectively recognize these conformational states contributes to its preferential binding to Raf kinases over structurally related enzymes [16] [17].

Furthermore, the activation loop conformation and the arrangement of catalytic residues in Raf kinases provide additional structural determinants for L-779450 specificity [18] [19] [20]. The compound appears to recognize specific activation loop configurations that are characteristic of Raf kinases, allowing it to discriminate between different kinase subfamilies despite their shared adenosine triphosphate binding architecture [19] [20].

Impact on Downstream Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Signaling Cascades

L-779450 exerts profound effects on downstream mitogen-activated protein kinase/extracellular signal-regulated kinase signaling cascades through its primary inhibition of Raf kinase activity, leading to comprehensive disruption of cellular proliferation and survival pathways [11] [12] [13]. The compound effectively suppresses the phosphorylation and activation of mitogen-activated protein kinase/extracellular signal-regulated kinase kinase (MEK), the immediate downstream substrate of Raf kinases, resulting in consequent inhibition of extracellular signal-regulated kinase 1 and 2 phosphorylation and activation [12] [21] [22].

The inhibition of this central signaling pathway by L-779450 manifests in multiple cellular processes, including significant suppression of deoxyribonucleic acid synthesis, induction of apoptotic cell death, and promotion of autophagy in responsive cell types [1] [11] [13]. These effects are particularly pronounced in cells that depend on Raf-1 and A-Raf for proliferative signaling, where L-779450 treatment leads to rapid growth arrest and programmed cell death [1] [11] [23]. The compound's impact extends beyond direct kinase inhibition to encompass broad transcriptional and post-translational changes that reflect the central role of the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway in cellular homeostasis [21] [22] [24].

Importantly, L-779450 treatment results in complex feedback responses within the mitogen-activated protein kinase/extracellular signal-regulated kinase network, including alterations in upstream receptor signaling and compensatory activation of parallel survival pathways [21] [22] [24]. The extracellular signal-regulated kinase proteins normally provide negative feedback regulation to upstream components of the pathway, including Raf kinases themselves, through inhibitory phosphorylation events [21] [24]. L-779450 disruption of this feedback loop can lead to unexpected reactivation of certain pathway components under specific cellular conditions [12] [25].

The downstream transcriptional consequences of L-779450 treatment involve alterations in the activity of numerous extracellular signal-regulated kinase substrate transcription factors, including c-Myc, Elk-1, and other immediate early response genes that control cell cycle progression and survival [26] [22] [27]. These transcriptional changes contribute to the long-term cellular effects of L-779450 treatment and help explain the sustained growth inhibitory effects observed even after compound washout [13] [23].

Allosteric Modulation of Raf Dimerization Dynamics

L-779450 exhibits unexpected allosteric effects on Raf dimerization dynamics that extend beyond its primary adenosine triphosphate-competitive inhibition mechanism, revealing complex regulatory interactions within Raf kinase complexes [12] [28] [16]. Despite functioning as an adenosine triphosphate-competitive inhibitor, L-779450 treatment promotes the formation of inhibitor-induced Raf dimers and enhances the association between Raf kinases and regulatory scaffold proteins such as KSR1 [12] [28] [25]. This paradoxical effect, where an inhibitor actually promotes protein-protein interactions typically associated with kinase activation, highlights the intricate relationship between ligand binding and protein conformational dynamics.

The binding of L-779450 to the adenosine triphosphate pocket induces conformational changes that stabilize specific Raf kinase conformations conducive to dimerization [12] [16] [17]. These conformational alterations involve movements of the αC helix and activation loop that create favorable surfaces for protein-protein interactions while simultaneously blocking catalytic activity [12] [16]. The stabilization of these "closed" kinase conformations by L-779450 promotes side-to-side dimerization between Raf protomers through enhanced interactions at the dimer interface, particularly involving conserved arginine residues that mediate dimerization contacts [16] [17].

The allosteric promotion of KSR1 binding to B-Raf by L-779450 represents a particularly significant finding, as this interaction can compete with the formation of catalytically productive C-Raf/B-Raf heterodimers [12] [28]. L-779450 treatment induces robust KSR1/B-Raf complex formation that occurs independently of Ras activation and can take place in the cytosolic compartment rather than requiring membrane localization [12] [28]. This KSR1 recruitment appears to sequester B-Raf away from productive signaling complexes and may contribute to the inhibitory effects of L-779450 beyond direct catalytic blockade.

The mechanistic basis for L-779450-induced dimerization involves stabilization of specific kinase domain conformations that favor intermolecular contacts while maintaining an inactive catalytic state [16] [17]. Molecular dynamics studies suggest that L-779450 binding alters the conformational landscape of Raf kinases, shifting the equilibrium toward states that are competent for dimerization but catalytically impaired [16]. This demonstrates how adenosine triphosphate-competitive inhibitors can function as allosteric modulators, influencing protein-protein interactions and cellular localization patterns in addition to their direct catalytic effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

347.0825398 g/mol

Monoisotopic Mass

347.0825398 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

L779450

Dates

Last modified: 08-15-2023
1: Geserick P, Herlyn M, Leverkus M. On the TRAIL to overcome BRAF-inhibitor resistance. J Invest Dermatol. 2014 Feb;134(2):315-8. doi: 10.1038/jid.2013.348. PubMed PMID: 24424456.
2: Berger A, Quast SA, Plötz M, Kuhn NF, Trefzer U, Eberle J. RAF inhibition overcomes resistance to TRAIL-induced apoptosis in melanoma cells. J Invest Dermatol. 2014 Feb;134(2):430-40. doi: 10.1038/jid.2013.347. Epub 2013 Aug 16. PubMed PMID: 23955071.
3: McKay MM, Ritt DA, Morrison DK. RAF inhibitor-induced KSR1/B-RAF binding and its effects on ERK cascade signaling. Curr Biol. 2011 Apr 12;21(7):563-8. doi: 10.1016/j.cub.2011.02.033. Epub 2011 Mar 31. PubMed PMID: 21458265; PubMed Central PMCID: PMC3075323.
4: Takle AK, Bamford MJ, Davies S, Davis RP, Dean DK, Gaiba A, Irving EA, King FD, Naylor A, Parr CA, Ray AM, Reith AD, Smith BB, Staton PC, Steadman JG, Stean TO, Wilson DM. The identification of potent, selective and CNS penetrant furan-based inhibitors of B-Raf kinase. Bioorg Med Chem Lett. 2008 Aug 1;18(15):4373-6. doi: 10.1016/j.bmcl.2008.06.070. Epub 2008 Jun 24. PubMed PMID: 18621524.
5: Shelton JG, Moye PW, Steelman LS, Blalock WL, Lee JT, Franklin RA, McMahon M, McCubrey JA. Differential effects of kinase cascade inhibitors on neoplastic and cytokine-mediated cell proliferation. Leukemia. 2003 Sep;17(9):1765-82. PubMed PMID: 12970777.

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